molecular formula C5H8BrClN2 B14005988 5-Chloro-1,3-dimethyl-1H-imidazol-3-ium bromide CAS No. 7468-62-4

5-Chloro-1,3-dimethyl-1H-imidazol-3-ium bromide

Cat. No.: B14005988
CAS No.: 7468-62-4
M. Wt: 211.49 g/mol
InChI Key: IHPQHPPRHHXUJE-UHFFFAOYSA-M
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Description

5-Chloro-1,3-dimethyl-1H-imidazol-3-ium bromide is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chlorine atom at the 5-position and a bromide ion as a counterion. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1,3-dimethylimidazole with thionyl chloride to introduce the chlorine atom, followed by the addition of hydrobromic acid to form the bromide salt .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,3-dimethyl-1H-imidazol-3-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .

Mechanism of Action

The mechanism of action of 5-Chloro-1,3-dimethyl-1H-imidazol-3-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and the imidazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1,3-dimethyl-1H-imidazol-3-ium bromide is unique due to the presence of both chlorine and bromide ions, which can influence its reactivity and interactions with other molecules. This dual halogenation can enhance its utility in specific applications, such as catalysis and antimicrobial research .

Properties

CAS No.

7468-62-4

Molecular Formula

C5H8BrClN2

Molecular Weight

211.49 g/mol

IUPAC Name

4-chloro-1,3-dimethylimidazol-1-ium;bromide

InChI

InChI=1S/C5H8ClN2.BrH/c1-7-3-5(6)8(2)4-7;/h3-4H,1-2H3;1H/q+1;/p-1

InChI Key

IHPQHPPRHHXUJE-UHFFFAOYSA-M

Canonical SMILES

CN1C=[N+](C=C1Cl)C.[Br-]

Origin of Product

United States

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